2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound notable for its intricate molecular structure and potential biological activity. This compound is classified as an organic sulfide and an acetamide derivative, featuring a unique tricyclic core that contributes to its chemical properties and reactivity.
The compound has been cataloged with the CAS number 899941-28-7 and is available for research purposes from various chemical suppliers, including EvitaChem and BenchChem. It is primarily intended for non-human research applications and is not approved for therapeutic or veterinary use.
This compound falls under the categories of:
The synthesis of 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide involves several key steps:
The synthesis often requires specific reaction conditions including:
The molecular formula for this compound is C24H25N3O3S, with a molecular weight of 435.54 g/mol. The structure features:
The structural representation includes:
InChI=1S/C24H25N3O3S/c1...
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCCC4=CC=CC=C4
The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Reaction conditions (temperature, solvent choice) are crucial for achieving desired outcomes.
The mechanism of action for 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it might modulate oxidative stress responses and inflammatory pathways.
While specific data on solubility is not available, compounds of this class typically exhibit moderate solubility in organic solvents due to their hydrophobic nature.
Key chemical properties include:
These properties make it suitable for further chemical modifications and applications in synthetic chemistry.
This compound has potential applications across various fields:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.:
CAS No.:
CAS No.: 1824353-95-8